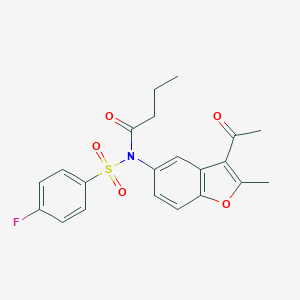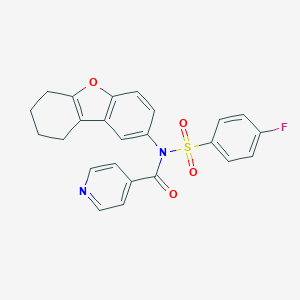![molecular formula C23H20N6O2S B285055 7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with various receptors and enzymes in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been reported to reduce inflammation, induce apoptosis, and inhibit tumor growth. It has also been shown to have anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of using 7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is the lack of information on its toxicity and side effects.
将来の方向性
There are several future directions for the research on 7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One of the most promising directions is the development of new drugs based on this compound. Another direction is the investigation of its potential as an antifungal and antitumor agent. Additionally, further studies are needed to determine its toxicity and side effects in humans.
Conclusion:
This compound is a chemical compound with significant potential for various applications. The synthesis method has been reported in various studies, and the compound has been extensively studied for its potential as a lead compound for the development of new drugs. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
合成法
The synthesis of 7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been reported in various studies. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2-thiophenecarboxaldehyde in the presence of acetic acid to form 4-(2-thienyl)hydrazinecarboxaldehyde. This intermediate is then reacted with 5-methyl-3-pyridinecarboxylic acid hydrazide in the presence of phosphorus oxychloride to form the desired compound.
科学的研究の応用
7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been reported to have potential as an anticonvulsant and anxiolytic agent.
特性
分子式 |
C23H20N6O2S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H20N6O2S/c1-14-19(22(30)26-16-5-3-11-24-13-16)20(15-7-9-17(31-2)10-8-15)29-23(25-14)27-21(28-29)18-6-4-12-32-18/h3-13,20H,1-2H3,(H,26,30)(H,25,27,28) |
InChIキー |
AMIQXYFTCDSGCL-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 |
正規SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)

![Methyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285003.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)

![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)

